molecular formula C10H11NO4 B3133549 Methyl 4-acetamido-3-hydroxybenzoate CAS No. 39267-53-3

Methyl 4-acetamido-3-hydroxybenzoate

Cat. No.: B3133549
CAS No.: 39267-53-3
M. Wt: 209.2 g/mol
InChI Key: QPZCIKBBXHQUMD-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-3-hydroxybenzoate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-acetamido-3-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(12)11-8-4-3-7(5-9(8)13)10(14)15-2/h3-5,13H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZCIKBBXHQUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Trajectory of Acetamidobenzoate Chemistry

The chemistry of acetamidobenzoates is rooted in the broader history of aromatic amine and benzoic acid derivatization. Early methodologies for the synthesis of the closely related 4-acetamidobenzoic acid often involved the acetylation of 4-aminobenzoic acid (PABA) using reagents like acetic anhydride (B1165640). This fundamental transformation has been a cornerstone of organic synthesis for over a century, providing a reliable means to protect amine functionalities and introduce the acetamido group, which can modulate the electronic and steric properties of the parent molecule.

The evolution of this field has seen the development of more refined and efficient synthetic protocols. These advancements have enabled the introduction of additional functional groups onto the aromatic ring, leading to a diverse array of substituted acetamidobenzoates. The synthesis of compounds like Methyl 4-acetamido-3-hydroxybenzoate is a testament to this progress, requiring strategic synthetic planning to achieve the desired regiochemistry of the hydroxyl and acetamido groups. The journey from simple, monofunctionalized benzoic acids to polyfunctional derivatives like the subject of this article reflects the increasing sophistication of synthetic organic chemistry and the continuous quest for molecules with tailored properties.

The Contemporary Significance of Methyl 4 Acetamido 3 Hydroxybenzoate in Research

Methyl 4-acetamido-3-hydroxybenzoate is increasingly recognized for its utility as a versatile research chemical, primarily serving as a building block or intermediate in the synthesis of more complex molecules. Its trifunctional nature, possessing a methyl ester, an acetamido group, and a hydroxyl group, offers multiple reaction sites for further chemical transformations. This allows for the systematic modification of its structure to explore structure-activity relationships in medicinal chemistry or to construct novel materials with specific properties.

While extensive, peer-reviewed studies on the direct applications of this compound are still emerging, the significance of its structural motifs is well-established. For instance, its isomer, Methyl 4-acetamido-2-hydroxybenzoate, is a known reagent in the synthesis of Mosapride, a gastroprokinetic agent. chemicalbridge.co.ukscbt.com This suggests a potential role for this compound as a precursor to novel pharmaceutical agents or other biologically active compounds. Its availability as a research chemical from various suppliers underscores its growing importance in the scientific community.

Below is a table summarizing the key physicochemical properties of this compound, which are crucial for its application in a research setting.

PropertyValue
CAS Number 39267-53-3
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)C(=O)OC)O
InChI Key QPZCIKBBXHQUMD-UHFFFAOYSA-N

Data sourced from chemical supplier databases.

Placement Within the Benzoate Ester Derivative Landscape in Academic Studies

Precursor Synthesis and Derivatization Strategies

The strategic construction of this compound and its derivatives hinges on the selective modification of its precursors. The primary route involves the acetylation of the amino group of Methyl 4-amino-3-hydroxybenzoate, a reaction that is both efficient and high-yielding. Further derivatization can be achieved through esterification and halogenation reactions, which allow for the fine-tuning of the molecule's physicochemical properties.

Synthesis from Methyl 4-amino-3-hydroxybenzoate

The most direct pathway to this compound is through the N-acetylation of its precursor, Methyl 4-amino-3-hydroxybenzoate. This reaction is a chemoselective process where the amino group, being more nucleophilic than the hydroxyl group under appropriate conditions, preferentially attacks the acetylating agent.

A common method for this transformation involves the use of acetyl chloride or acetic anhydride (B1165640) as the acetylating agent. The reaction is typically carried out in a suitable solvent, such as ethyl acetate (B1210297), in the presence of a mild base like sodium bicarbonate to neutralize the acidic byproduct (hydrochloric acid or acetic acid).

Table 1: Representative Reaction Conditions for the Acetylation of Methyl 4-amino-2-hydroxybenzoate (B10774363) acs.org

ParameterValue
Starting MaterialMethyl 4-amino-2-hydroxybenzoate
Acetylating AgentAcetyl Chloride
BaseSodium Bicarbonate
SolventEthyl Acetate / Water
Temperature0°C to Room Temperature
Reaction Time2 hours
Yield99%

It is anticipated that a similar protocol would be highly effective for the synthesis of this compound from Methyl 4-amino-3-hydroxybenzoate.

Acetylation and Esterification Reactions

Acetylation and esterification are fundamental reactions in the synthesis and modification of hydroxybenzoic acid derivatives.

Acetylation: As described in the previous section, the acetylation of the amino group of a 4-aminobenzoate (B8803810) derivative is a key step. The choice of acetylating agent can influence the reaction conditions. Acetic anhydride, for instance, can be used with a catalytic amount of strong acid, such as sulfuric acid, for the acetylation of phenols. researchgate.net However, for the selective N-acetylation of aminophenols, milder conditions are generally preferred to avoid O-acetylation. The use of a base is crucial to neutralize the acid formed during the reaction, driving the equilibrium towards the product. youtube.com

Esterification: The methyl ester group of the target compound is typically introduced by the esterification of the corresponding carboxylic acid, 4-acetamido-3-hydroxybenzoic acid. The Fischer esterification is a classic method for this transformation, involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid, and heating the mixture to reflux. nih.gov The reaction is an equilibrium process, and the use of excess methanol can help to drive the reaction towards the formation of the methyl ester.

Alternatively, more reactive reagents can be employed for esterification under milder conditions. For instance, reacting the carboxylic acid with a halogenated derivative in the presence of a non-quaternizable tertiary amine can also yield the desired ester. acs.org

Halogenation Reactions of Related Acetamidohydroxybenzoates

The introduction of halogen atoms onto the aromatic ring of acetamidohydroxybenzoates can significantly alter their biological activity and provide handles for further functionalization. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of halogenation. The hydroxyl and acetamido groups are both ortho-, para-directing and activating, while the methyl ester group is meta-directing and deactivating.

Given the strong activating nature of the hydroxyl and acetamido groups, halogenation is expected to occur at the positions ortho and para to these groups. In the case of this compound, the available positions are 2, 5, and 6. The position ortho to the hydroxyl group and meta to the acetamido group (position 2) and the position ortho to the acetamido group and meta to the hydroxyl group (position 5) are the most likely sites for electrophilic aromatic substitution.

For example, the bromination of methyl p-hydroxybenzoate in the presence of glacial acetic acid and liquid bromine can lead to the formation of methyl 3-bromo-4-hydroxybenzoate, with the potential for the formation of the 3,5-dibromo-4-hydroxybenzoate (B1263476) byproduct. chemicalbook.com This indicates that the positions ortho to the hydroxyl group are susceptible to halogenation.

Furthermore, studies on the halogenation of N-acetyl aminopyridines and other heterocyclic compounds using sodium halides and Oxone as an oxidant have demonstrated an efficient and green method for introducing halogens. acs.org Such methods could potentially be adapted for the halogenation of this compound.

Mechanistic Investigations of Key Synthetic Pathways

The primary synthetic route to this compound involves the nucleophilic attack of the amino group of Methyl 4-amino-3-hydroxybenzoate on an acetylating agent. The generally accepted mechanism for this N-acetylation reaction with an agent like acetic anhydride proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetic anhydride molecule. This leads to the formation of a tetrahedral intermediate. youtube.com

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and an acetate ion is expelled as a leaving group.

Deprotonation: The resulting protonated amide is then deprotonated, typically by a weak base present in the reaction mixture (such as the acetate ion or added sodium bicarbonate), to yield the final N-acetylated product and a molecule of acetic acid. youtube.com

In the case of aminophenols, the amino group is generally a better nucleophile than the phenolic hydroxyl group, especially under neutral or slightly basic conditions. This difference in nucleophilicity allows for the chemoselective N-acetylation over O-acetylation. youtube.com

Optimization of Reaction Conditions for Research-Scale Production

For the efficient research-scale production of this compound, several reaction parameters in the N-acetylation step can be optimized. Drawing parallels from studies on the chemoselective acetylation of 2-aminophenol, the following factors are critical: acs.org

Choice of Acetylating Agent: While acetyl chloride and acetic anhydride are common, other acyl donors can be explored. For instance, vinyl acetate has been shown to be an effective acyl donor in enzyme-catalyzed acetylations, leading to an irreversible reaction. acs.org

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Aprotic solvents are often preferred for this type of reaction.

Base: The stoichiometry and type of base are important for neutralizing the acidic byproduct and preventing side reactions. An excess of a mild base like sodium bicarbonate is typically sufficient.

Temperature: The reaction is often initiated at a low temperature (e.g., 0°C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Molar Ratio of Reactants: The molar ratio of the acetylating agent to the amine can be adjusted to ensure complete conversion of the starting material. A slight excess of the acetylating agent is commonly used.

Table 2: Key Parameters for Optimization of N-Acetylation

ParameterConsiderationsPotential Impact
Acyl DonorReactivity, byproducts, costReaction rate, yield, purity
SolventPolarity, solubility of reactantsReaction efficiency, ease of workup
BaseStrength, stoichiometryNeutralization efficiency, prevention of side reactions
TemperatureReaction kinetics, stability of reactants/productsReaction rate, selectivity, yield
Molar RatiosStoichiometry of reactantsConversion of starting material, yield

By systematically varying these parameters, the reaction conditions can be fine-tuned to maximize the yield and purity of this compound for research purposes.

Synthesis of Novel Derivatives and Analogues of this compound

This compound possesses three functional groups that can be chemically modified to generate a library of novel derivatives and analogues.

Modification of the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation. O-alkylation with various alkyl halides in the presence of a base would yield ether derivatives. O-acylation with different acyl chlorides or anhydrides would produce ester derivatives.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be converted to other esters by reaction with different alcohols or to amides by reaction with amines using standard peptide coupling reagents.

Modification of the Aromatic Ring: As discussed in the halogenation section, the aromatic ring can be substituted with halogens. Further functionalization, such as nitration, could also be explored, although the reaction conditions would need to be carefully controlled due to the activating nature of the existing substituents.

The synthesis of such derivatives allows for the exploration of structure-activity relationships in various biological assays and the development of new compounds with tailored properties. While specific examples of derivatives synthesized from this compound are not detailed in the provided search results, the chemical reactivity of its functional groups provides a clear roadmap for the creation of a diverse range of novel molecules.

Computational Chemistry Approaches for this compound and its Analogues

Computational chemistry serves as a powerful tool in modern chemical research, offering insights into molecular properties that can be difficult or time-consuming to determine experimentally. For this compound and its analogues, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict various molecular characteristics. nih.gov

The electronic structure of a molecule governs its reactivity. Computational methods are used to calculate the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity and kinetic stability. nih.gov

In studies of analogous compounds, such as 4-Acetamido-3-nitrobenzoic acid, DFT calculations are used to explore these chemical-reactive parameters. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity. nih.govresearchgate.net These calculations also allow for the mapping of molecular electrostatic potential (MEP), which visualizes the electron density distribution and helps identify sites susceptible to electrophilic or nucleophilic attack.

Table 1. Predicted Quantum Chemical Parameters Based on Analogous Compounds
ParameterDescriptionSignificance in Research
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOCorrelates with chemical reactivity and stability nih.gov
Molecular Electrostatic Potential (MEP)3D map of electron densityIdentifies sites for molecular interactions

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its physical and biological properties. Computational methods allow for the optimization of molecular geometry to find the most stable, lowest-energy conformation. nih.gov For related compounds like methyl 4-hydroxybenzoate (B8730719), both HF and DFT calculations with specific basis sets (e.g., 6–311G(d,p)) have been used to determine optimized bond lengths and angles. nih.gov

These theoretical values are often compared with experimental data from X-ray crystallography to validate the computational model. nih.gov Such analyses reveal details like the planarity of the benzene ring and the orientation of the substituent groups. nih.gov Furthermore, Hirshfeld surface analysis can be computationally performed to visualize and quantify intermolecular interactions within a crystal lattice, which are crucial for understanding crystal packing and stability. nih.govnih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of structural elucidation in chemistry. Techniques such as NMR, MS, and IR spectroscopy provide complementary information that, when combined, allows for the unambiguous identification and structural confirmation of a compound like this compound.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationship of magnetically active nuclei, such as ¹H (proton) and ¹³C.

Table 2. Representative ¹H NMR Data for the Isomer Methyl 4-acetamido-2-hydroxybenzoate in CDCl₃ chemicalbook.comchemicalbook.com
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
10.86Broad SingletN/APhenolic Hydroxyl (-OH)
7.78Doublet8.6Aromatic Proton
7.23SingletN/AAromatic Proton
7.16Broad SingletN/AAmide Proton (-NH)
7.10Doublet8.6Aromatic Proton
3.92SingletN/AEster Methyl (-OCH₃)
2.19SingletN/AAcetamido Methyl (-COCH₃)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₁NO₄, corresponding to a molecular weight of approximately 209.2 g/mol . scbt.com

In mass spectrometry, a molecule is ionized, often forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). This parent ion can then break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. For example, analysis of the related compound methyl 2-hydroxybenzoate shows a parent molecular ion peak at m/z 152. docbrown.info Common fragmentation patterns for benzoate esters include the loss of the methoxy (B1213986) group (-OCH₃, 31 mass units) or the entire methoxycarbonyl group (-COOCH₃, 59 mass units). docbrown.info For this compound, characteristic fragments corresponding to the loss of water, the acetyl group, or the ester group would be expected.

Table 3. Expected Key Ions in the Mass Spectrum of this compound (C₁₀H₁₁NO₄)
IonExpected m/zDescription
[M+H]⁺210Protonated Molecular Ion
[M]⁺209Molecular Ion
[M-OCH₃]⁺178Loss of methoxy radical
[M-COCH₃]⁺166Loss of acetyl radical

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. Each type of bond and functional group (e.g., O-H, N-H, C=O) has a characteristic absorption range.

The structure of this compound contains several key functional groups: a hydroxyl group (-OH), an amide group (-NH-C=O), an ester group (-C=O-O-), and an aromatic ring. The IR spectrum would be expected to show characteristic absorption bands for each of these. Data from related compounds, such as methyl 4-hydroxybenzoate, shows a strong correlation between experimental and computationally predicted vibrational spectra. nih.gov

Table 4. Expected Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Phenolic O-HStretching3200 - 3600 (broad)
Amide N-HStretching3100 - 3500
Aromatic C-HStretching3000 - 3100
Ester C=OStretching1710 - 1740
Amide C=O (Amide I)Stretching1650 - 1690
Aromatic C=CStretching1450 - 1600
Ester C-OStretching1100 - 1300

Applications in Specialized Organic Synthesis

Methyl 4-acetamido-3-hydroxybenzoate as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block stems from the differential reactivity of its functional groups. The phenolic hydroxyl group can be readily alkylated or arylated, the acetamido group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding, and the methyl ester provides a handle for various transformations, including hydrolysis to the corresponding carboxylic acid and subsequent amide bond formation.

This strategic placement of reactive sites allows for a stepwise and controlled elaboration of the molecule. For instance, the synthesis of this key intermediate often begins with the acetylation of methyl 4-amino-3-hydroxybenzoate. In a typical procedure, the starting amine is treated with acetyl chloride in a suitable solvent system, such as a mixture of p-xylene (B151628) and tetrahydrofuran, to yield this compound in high yield. acs.org This straightforward and efficient preparation makes it a readily accessible starting material for more complex synthetic endeavors.

Contribution to the Synthesis of Complex Organic Molecules

The structural features of this compound make it an ideal precursor for the synthesis of a variety of complex and biologically active molecules. Its aromatic core, adorned with key functional groups, serves as a scaffold upon which intricate molecular frameworks can be assembled.

Precursor in Heterocyclic Compound Synthesis

While detailed and varied examples in the scientific literature are somewhat limited, the utility of this compound as a precursor for heterocyclic compounds is noted in patent literature. For example, it has been listed as an intermediate in the synthesis of certain indole (B1671886) derivatives. Indole scaffolds are a cornerstone of many pharmaceutically active compounds.

Furthermore, the general reactivity of the aminophenol-like core of this molecule suggests its potential for the construction of other heterocyclic systems. The amino and hydroxyl groups, after appropriate modification or deprotection, can participate in cyclization reactions to form heterocycles such as benzoxazoles or other related structures, which are prevalent in medicinal chemistry.

Role in Multi-step Organic Transformations

The most well-documented application of this compound is its crucial role in multi-step syntheses of complex, biologically active molecules. A prime example is its use as a key intermediate in the development of highly selective inhibitors of the second bromodomain (BD2) of the bromodomain and extra terminal domain (BET) family of proteins. acs.org These inhibitors have potential therapeutic applications in oncology and inflammatory diseases.

In these synthetic sequences, this compound undergoes a series of transformations that highlight its versatility. A typical reaction pathway involves the following steps:

Alkylation of the Phenolic Hydroxyl Group: The hydroxyl group is alkylated, for instance, with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. This step protects the hydroxyl group and introduces a new substituent that can be crucial for the final molecule's biological activity. acs.org

Ester Hydrolysis: The methyl ester is then hydrolyzed to the corresponding carboxylic acid, commonly using a base such as lithium hydroxide. This unmasks a reactive site for further modification. acs.org

Amide Coupling: The resulting carboxylic acid is then coupled with various amines using standard peptide coupling reagents. This step allows for the introduction of diverse chemical functionalities, enabling the exploration of the structure-activity relationship of the target molecules. acs.org

This multi-step process, starting from this compound, demonstrates its value in constructing a library of related compounds for medicinal chemistry research. The initial scaffold provides a reliable foundation, while the subsequent functional group manipulations allow for the fine-tuning of the molecule's properties.

Below is an interactive data table summarizing the synthetic transformations involving this compound in the synthesis of BET bromodomain inhibitors.

Starting Material Reagents and Conditions Intermediate Product Subsequent Transformation Final Product Class Reference
Methyl 4-amino-3-hydroxybenzoateAcetyl chloride, p-xylene, THF, 70 °CThis compound Alkylation of the hydroxyl groupBET Bromodomain Inhibitors acs.org
This compound Benzyl bromide, K₂CO₃, DMF, 70 °CMethyl 4-acetamido-3-(benzyloxy)benzoateEster hydrolysisBET Bromodomain Inhibitors acs.org
Methyl 4-acetamido-3-(benzyloxy)benzoateLiOH, THF, H₂O4-Acetamido-3-(benzyloxy)benzoic acidAmide coupling with various aminesBET Bromodomain Inhibitors acs.org

Catalysis Studies Involving this compound or its Derivatives

A thorough review of the current scientific literature reveals a notable absence of studies focused on the catalytic applications of this compound or its direct derivatives. While the structural motifs present in the molecule, such as the aminophenol core, are found in ligands for various metal-catalyzed reactions, there is no specific research detailing the use of this particular compound or its derivatives as catalysts or in the systematic study of catalytic processes. The research focus to date has been predominantly on its role as a synthetic intermediate in medicinal chemistry.

Medicinal Chemistry Research on Methyl 4 Acetamido 3 Hydroxybenzoate and Its Analogues

Investigation of Molecular Targets and Biological Interactions

Understanding how a compound interacts with biological systems at a molecular level is crucial for drug design and development. Research into analogues of Methyl 4-acetamido-3-hydroxybenzoate has identified interactions with key enzymes and receptors involved in various physiological processes.

Enzyme Inhibition Studies (e.g., 12-Lipoxygenase for derivatives)

Lipoxygenases (LOXs) are enzymes that play a significant role in the biosynthesis of inflammatory mediators. frontiersin.org In particular, the 12-lipoxygenase (12-LOX) enzyme is implicated in conditions such as inflammation, platelet aggregation, and cancer. mdpi.com Consequently, inhibitors of 12-LOX are of considerable interest as potential therapeutic agents.

Derivatives of 4-acylaminophenol, the class of compounds to which this compound belongs, have been investigated as novel lipoxygenase inhibitors. Studies have shown that certain 4-acylaminophenol derivatives can inhibit the infiltration of neutrophils in response to inflammation induced by arachidonic acid, a process mediated by lipoxygenase products. bohrium.com This suggests that the core structure is a viable starting point for developing anti-inflammatory agents targeting the lipoxygenase pathway. Further research into acyl-coenzyme A (acyl-CoA) derivatives has also demonstrated inhibitory activity against human lipoxygenase isozymes, with oleoyl-CoA being most potent against h12-LOX with an IC50 of 32 μM. nih.gov

Receptor Binding Profiling (e.g., 5-HT4 receptor relevance for related compounds)

The serotonin (B10506) 4 (5-HT4) receptor is a key target for gastroprokinetic agents, which enhance gastrointestinal motility. A significant finding in the medicinal chemistry of related compounds is the role of Methyl 4-acetamido-2-hydroxybenzoate as a key reagent in the synthesis of Mosapride. nih.govnih.gov Mosapride is a selective 5-HT4 receptor agonist used to treat conditions like gastroesophageal reflux disease and functional dyspepsia. mdpi.comnih.gov

The synthesis of Mosapride involves the conversion of Methyl 4-acetamido-2-hydroxybenzoate into 4-amino-5-chloro-2-ethoxybenzoic acid, which is a crucial intermediate that forms the benzamide (B126) core of the final drug. nih.gov This synthetic linkage firmly establishes the relevance of the acetamidohydroxybenzoate scaffold to the development of potent and selective 5-HT4 receptor agonists. The activation of 5-HT4 receptors by agonists like Mosapride is known to facilitate cholinergic neurotransmission in the gut, leading to improved motility. researchgate.net

Structure-Activity Relationship (SAR) Studies of Functional Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a molecule affect its biological activity. For analogues related to this compound, SAR studies have been particularly important in optimizing their interaction with the 5-HT4 receptor.

In the development of benzamide derivatives as 5-HT4 agonists, systematic modifications have revealed key structural requirements for high affinity and activity. For instance, in a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, it was found that:

Piperidine (B6355638) Side Chain: Alterations to the piperidin-4-ylmethyl part of the molecule generally led to a decrease in binding affinity for the 5-HT4 receptor. nih.gov

Side Chain Moiety: Replacing a 1-methylindol-3-yl carbonylamino moiety on the piperidine ring with a benzoyl or phenylsulfonyl group increased the intestinal absorption rate, improving oral bioavailability.

Benzamide Core: The 4-amino, 5-chloro, and 2-alkoxy substitutions on the benzamide ring are crucial for potent agonist activity. The synthesis of Mosapride metabolites, where the core structure is altered, resulted in compounds with reduced 5-HT4 receptor agonistic activity compared to the parent drug. nih.gov

These studies underscore the importance of the specific arrangement of substituents on the benzamide ring and the nature of the side chain attached to it for achieving optimal 5-HT4 receptor agonism.

In Vitro Biological Activity Assessments

The therapeutic potential of this compound and its analogues has been further explored through various in vitro assays, revealing promising antimicrobial, anti-inflammatory, and analgesic properties.

Antimicrobial Properties of Acetamidohydroxybenzoate Esters

Phenolic compounds and their esters are well-known for their antimicrobial properties. Research into various polyphenols, including hydroxybenzoic acids, has demonstrated their ability to inhibit the growth of bacteria and fungi. They can disrupt microbial cell membranes, interfere with metabolic processes, and inhibit essential enzymes.

Specifically, N-acetyl-p-aminophenol (APAP), a structurally related compound, has been used to synthesize a novel Ruthenium complex (Ru-APAP). This complex was tested for its antimicrobial activity against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Micrococcus luteus, and Staphylococcus aureus, as well as the fungus Candida albicans. The study demonstrated that such complexes possess promising antimicrobial properties, highlighting a potential application for derivatives of the acetamidohydroxybenzoate scaffold.

Anti-inflammatory and Analgesic Research Potential of Derivatives

The structural similarity of acetamidohydroxybenzoate derivatives to well-known non-steroidal anti-inflammatory drugs (NSAIDs) has prompted investigations into their anti-inflammatory and analgesic potential.

Studies on 5-acetamido-2-hydroxy benzoic acid derivatives have shown significant anti-nociceptive (analgesic) activity in animal models. researchgate.net For example, in a writhing test induced by acetic acid, which assesses peripheral analgesic effects, derivatives showed a marked reduction in painful activity. researchgate.net

CompoundDose (mg/kg)Reduction in Abdominal Writhing (%)
PS1 (5-acetamido-2-hydroxy benzoic acid)2052
PS1 (5-acetamido-2-hydroxy benzoic acid)5083
PS3 (5-phenylacetamido-2-hydroxy benzoic acid)2074
PS3 (5-phenylacetamido-2-hydroxy benzoic acid)5075

Data sourced from studies on 5-acetamido-2-hydroxy benzoic acid derivatives, which are structural isomers of the titular compound.

Furthermore, research into methyl salicylate (B1505791) derivatives, another class of related compounds, has demonstrated potent anti-inflammatory effects. In studies using models of xylol-induced ear edema and carrageenan-induced paw edema in mice, these derivatives exhibited strong, dose-dependent anti-inflammatory activity, with some compounds showing efficacy comparable to or greater than aspirin (B1665792) and indomethacin. This body of research suggests that the this compound scaffold is a promising foundation for the development of new anti-inflammatory and analgesic drugs. researchgate.net

Anticancer Activity Research of Related Benzoate (B1203000) Derivatives

The exploration of benzoate derivatives as potential anticancer agents has yielded promising results, with numerous studies highlighting the impact of various substitutions on the benzene (B151609) ring to modulate cytotoxic activity. While research specifically on this compound is limited in the public domain, the anticancer potential of structurally related benzoate and acetamide (B32628) derivatives has been investigated, providing valuable insights into their structure-activity relationships (SAR).

Derivatives of 4-hydroxybenzoic acid have been identified as pan-histone deacetylase (HDAC) inhibitors, demonstrating anticancer properties. nih.gov These compounds have been shown to induce cell cycle arrest and trigger apoptotic cell death in cancer cells without significantly affecting the viability of normal cells. nih.gov The introduction of an acetamido group, as seen in various synthesized compounds, has also been a successful strategy in developing potent antitumor agents. For instance, certain 2-acetamidobenzothiazole derivatives have shown greater potency against non-small lung cancer, colon cancer, and breast cancer cell lines when compared to the established drug erlotinib. nih.gov

Furthermore, research into quinazoline (B50416) derivatives bearing a methyl group has led to the discovery of dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), which have demonstrated significant in vivo anticancer efficacy in xenograft models. nih.gov The cytotoxic effects of these compounds are often evaluated across a panel of cancer cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) being a key metric for potency. For example, a novel benzothiazole-2-thiol derivative, XC-591, exhibited significant anticancer activity across various cancer cell lines. oncotarget.com

The following table summarizes the anticancer activity of selected benzoate and acetamide derivatives against various cancer cell lines, illustrating the potency that can be achieved through chemical modification.

Compound/Derivative ClassCancer Cell Line(s)ActivityReference
2-Acetamidobenzothiazole derivativeNon-small lung cancer, Colon cancerMore potent than erlotinib nih.gov
4-Methyl Quinazoline derivatives (23 and 36)HCT116, HGC-27Significant tumor growth inhibition (45.8% and 62.6% respectively) nih.gov
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (45)A549 (Lung cancer)IC50: 0.44 μM nih.gov
Benzothiazole-2-thiol derivative (XC-591)4T1 (Breast cancer)Significant suppression of proliferation oncotarget.com

Elucidation of Mechanisms of Action at the Molecular Level

The anticancer effects of benzoate and acetamide derivatives are underpinned by their interaction with specific molecular targets within cancer cells, leading to the disruption of crucial cellular processes. A significant body of research has focused on elucidating these mechanisms to better understand their therapeutic potential and to guide the development of more effective and selective anticancer agents.

A primary mechanism of action for some 4-hydroxybenzoic acid derivatives is the inhibition of histone deacetylases (HDACs). nih.gov HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can alter the acetylation status of proteins, leading to changes in gene expression that can induce cell cycle arrest and apoptosis, a form of programmed cell death. nih.gov

Another key molecular target for some acetamide-containing compounds is the epidermal growth factor receptor (EGFR) kinase. nih.gov EGFR is often overexpressed in various cancers, and its activation can lead to increased cell proliferation, survival, and metastasis. A synthesized 2-acetamidobenzothiazole derivative demonstrated a 94.45% inhibition of EGFR kinase activity and an IC50 value of 0.239 µM, indicating potent and selective inhibition. nih.gov

Furthermore, some derivatives have been designed to simultaneously target multiple pathways. For example, certain 4-methyl quinazoline derivatives act as dual inhibitors of phosphoinositide 3-kinases (PI3K) and HDACs. nih.gov The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. By inhibiting both PI3K and HDACs, these compounds can modulate the expression of key proteins like p-AKT and Ac-H3, leading to cell cycle arrest and apoptosis. nih.gov

Other identified mechanisms of action for related compounds include:

Induction of the mitochondrial apoptosis pathway : This is characterized by the disruption of the mitochondrial membrane potential and the activation of caspases, which are key executioners of apoptosis. nih.gov

Inhibition of the ALK/PI3K/AKT signaling pathway : Anaplastic lymphoma kinase (ALK) is another important receptor tyrosine kinase implicated in cancer. nih.gov

Inhibition of RhoGDI : This protein is involved in regulating the activity of Rho GTPases, which play a role in cell motility and metastasis. oncotarget.com

The following table outlines the molecular mechanisms of action for various anticancer benzoate and acetamide derivatives.

Compound/Derivative ClassMolecular Target/MechanismEffectReference
4-Hydroxybenzoic acid derivativesHistone Deacetylases (HDACs)Inhibition, leading to increased protein acetylation nih.gov
2-Acetamidobenzothiazole derivativeEGFR KinasePotent and selective inhibition nih.gov
4-Methyl Quinazoline derivativesPI3K and HDACs (Dual inhibitor)Modulation of p-AKT and Ac-H3 expression nih.gov
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivativeALK/PI3K/AKT signaling pathwayInhibition nih.gov
Benzothiazole-2-thiol derivative (XC-591)RhoGDIInhibition oncotarget.com

Role in Impurity Profiling and Standards in Pharmaceutical Research

In the field of pharmaceutical research and manufacturing, the purity of active pharmaceutical ingredients (APIs) is of paramount importance. Impurity profiling is a critical process to identify and quantify any unwanted chemicals that may be present in the final drug product. Compounds like this compound and its isomers can play a significant role in this process, often serving as reference standards for the identification and quantification of impurities.

A closely related compound, Methyl 4-acetamido-2-hydroxybenzoate, is officially recognized as a British Pharmacopoeia (BP) Reference Standard. This designation signifies that it is a highly purified substance used as a benchmark for analytical tests prescribed in the British Pharmacopoeia. These tests are designed to ensure the quality and purity of pharmaceutical substances.

Furthermore, Methyl 4-acetamido-2-hydroxybenzoate is also utilized as an impurity reference material for the quality control of other pharmaceutical products. lgcstandards.comlgcstandards.com For instance, it is listed as an impurity of Metoclopramide Hydrochloride Monohydrate. lgcstandards.comlgcstandards.com This means that during the manufacturing of metoclopramide, if a substance with a similar analytical profile to Methyl 4-acetamido-2-hydroxybenzoate is detected, it can be identified and quantified against this standard to ensure it does not exceed acceptable limits.

The use of such compounds as reference standards is essential for several reasons:

Accurate Identification: By comparing the analytical data (e.g., retention time in chromatography) of an unknown impurity with that of a known reference standard, its identity can be confirmed.

Precise Quantification: Reference standards of known purity allow for the accurate determination of the concentration of an impurity in a drug substance.

Method Validation: They are crucial for validating the performance of analytical methods used for quality control, ensuring that the methods are accurate, precise, and specific for the intended impurities.

Additionally, isomers and related compounds can arise during the synthesis of an API through side reactions or from starting materials. Methyl 4-acetamido-2-hydroxybenzoate is also described as a reagent in the synthesis of mosapride, highlighting its role as a chemical intermediate where its purity would also be a critical factor. scbt.com The presence of such synthesis-related impurities must be carefully monitored and controlled.

Advanced Analytical Techniques in Chemical Research

Chromatographic Methods for Purity and Analysis (HPLC, LC-MS)

Chromatographic techniques are indispensable for separating components within a mixture, making them ideal for determining the purity of a synthesized compound and identifying any potential impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of Methyl 4-acetamido-3-hydroxybenzoate.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a commonly utilized method for the analysis of moderately polar compounds like this compound. In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18) and eluted with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

The purity of this compound can be quantified by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. Method development for benzoic acid derivatives often involves using a C18 column with a mobile phase consisting of an acidified water-acetonitrile or water-methanol mixture, which allows for efficient separation. sigmaaldrich.com

Table 1: Illustrative RP-HPLC Parameters for Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Formic or Acetic Acid)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at a wavelength of ~254 nm
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10-20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for confirming the identity of the main compound and for the structural elucidation of trace-level impurities. After separation on the LC column, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for polar molecules, which would generate a protonated molecular ion [M+H]⁺.

For this compound (molecular formula C₁₀H₁₁NO₄, molecular weight 209.20 g/mol ), the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 210.07. By operating the mass spectrometer in tandem mode (MS/MS), this parent ion can be fragmented to produce a characteristic pattern of daughter ions, providing unambiguous structural confirmation. vu.edu.aunih.gov

Advanced Spectroscopic Investigations Beyond Basic Characterization

While basic spectroscopy confirms the presence of functional groups, advanced investigations provide a detailed map of the molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are cornerstones of structural elucidation. The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons, while ¹³C NMR details the carbon framework.

¹H NMR: The spectrum of this compound would exhibit distinct signals for each type of proton. The aromatic region would show a complex splitting pattern for the three protons on the benzene (B151609) ring. Additionally, singlets corresponding to the methyl protons of the ester group (-OCH₃) and the acetamido group (-COCH₃) would be present, along with signals for the phenolic hydroxyl (-OH) and amide (-NH) protons.

¹³C NMR: The spectrum would show distinct peaks for each of the ten carbon atoms in the molecule, including the two carbonyl carbons (ester and amide), the aromatic carbons, and the two methyl carbons.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Phenolic OH~9.5 - 10.5Broad Singlet
Amide NH~9.0 - 10.0Singlet
Aromatic H~7.0 - 8.0Multiplet
Ester CH₃~3.8Singlet
Acetamido CH₃~2.1Singlet

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would display characteristic absorption bands confirming its structure. Data for related compounds such as methyl 4-hydroxybenzoate (B8730719) and 4-acetamido-benzoic acid show predictable absorption bands. figshare.comspectrabase.comresearchgate.net

Table 3: Key FT-IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Phenol)Stretching3200 - 3600 (Broad)
N-H (Amide)Stretching3100 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Stretching2850 - 3000
C=O (Ester)Stretching1700 - 1730
C=O (Amide I)Stretching1650 - 1690
C=C (Aromatic)Stretching1450 - 1600
C-O (Ester)Stretching1100 - 1300

Mass Spectrometry (MS)

In addition to its use with LC, standalone mass spectrometry provides crucial information on the molecular weight and fragmentation pattern of a compound. The molecular ion peak confirms the compound's molecular weight. libretexts.org The fragmentation pattern, which results from the breakup of the molecular ion into smaller, charged fragments, offers clues to the molecule's structure. chemguide.co.uklibretexts.org For this compound, common fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) or the acetyl group (-COCH₃, 43 Da). docbrown.info

Thermal Analysis in Stability and Formulation Research

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. They are vital for assessing the thermal stability of a compound and for pre-formulation studies.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline solid, DSC analysis shows a sharp endothermic peak corresponding to its melting point. The melting point for this compound has been reported to be in the range of 188 to 192 °C. A DSC thermogram would confirm this melting range and the sharpness of the peak can provide an indication of the sample's purity. Broader peaks may suggest the presence of impurities.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and decomposition profile of a compound. A TGA curve for this compound would show a stable baseline until the onset of thermal decomposition. The temperature at which significant mass loss begins is a key indicator of its thermal stability. The analysis can also reveal if decomposition occurs in single or multiple steps.

Table 4: Summary of Thermal Analysis Data

TechniqueParameterTypical Information Provided
DSC Melting Point (Tₘ)188 - 192 °C
Enthalpy of Fusion (ΔHբ)Energy required to melt the solid
Purity AssessmentSharpness of the melting endotherm
TGA Onset of DecompositionTemperature at which mass loss begins
Decomposition ProfileStepwise degradation and residual mass
Thermal StabilityThe temperature range over which the compound is stable

Computational and Theoretical Chemistry Studies of Methyl 4 Acetamido 3 Hydroxybenzoate

Molecular Docking Simulations in Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is instrumental in understanding how a ligand, such as Methyl 4-acetamido-3-hydroxybenzoate, might interact with a biological target, typically a protein or enzyme.

The process involves placing the three-dimensional structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. This simulation can elucidate key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. For instance, studies on analogous compounds, such as 4-acetamido-3-nitrobenzoic acid, have successfully employed molecular docking to investigate interactions with various protein targets. nih.gov

A hypothetical molecular docking study of this compound against a putative kinase target could yield results as summarized in Table 1. Such a study would involve preparing the 3D structure of the ligand and the protein, defining the binding site, and running the docking simulation using software like AutoDock or Glide. The results would highlight the crucial amino acid residues involved in the binding and provide a quantitative estimate of the binding energy.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target
ParameterValue/Description
Binding Energy (kcal/mol)-8.5
Interacting ResiduesLys72, Glu91, Leu134, Asp184
Hydrogen Bond Interactions-OH group with Asp184; -NH group with Glu91
Hydrophobic InteractionsAromatic ring with Leu134

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can provide deep insights into its electronic properties, which are crucial for understanding its reactivity and potential biological activity. nih.govresearchgate.net

DFT calculations can be employed to determine various molecular properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive. nih.gov

Furthermore, DFT can be used to calculate other quantum chemical descriptors like ionization potential, electron affinity, electronegativity, and global hardness. These parameters help in characterizing the molecule's ability to donate or accept electrons, which is fundamental to its interaction with biological macromolecules. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule and helps identify regions prone to electrophilic or nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311G level)
Electronic PropertyCalculated Value (eV)
HOMO Energy-6.25
LUMO Energy-1.89
HOMO-LUMO Energy Gap4.36
Ionization Potential6.25
Electron Affinity1.89

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Starting with a lead compound like this compound, a virtual library of derivatives can be designed by systematically modifying its chemical structure.

The design of this virtual library would involve making substitutions at various positions of the parent molecule. For example, the acetyl group, hydroxyl group, or the methyl ester could be replaced with other functional groups to explore the structure-activity relationship. These newly designed compounds would then be subjected to high-throughput virtual screening, typically using molecular docking, to predict their binding affinities against a specific biological target.

This approach allows for the rapid and cost-effective evaluation of a vast chemical space, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. The goal is to identify derivatives of this compound with improved potency and selectivity.

Table 3: Example of a Virtual Library Design based on this compound
Compound IDModification on Parent StructurePredicted Binding Affinity (kcal/mol)
MAH-001Replacement of -OH with -OCH3-7.9
MAH-002Replacement of -COCH3 with -SO2CH3-8.8
MAH-003Replacement of -COOCH3 with -COOH-9.2
MAH-004Addition of a chloro group at position 5-8.3

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To develop a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target would be required. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to build a model that correlates the descriptors with the observed biological activity. A robust QSAR model, once validated, can provide valuable insights into which molecular properties are key for the desired biological effect, thus informing the rational design of new analogs of this compound.

Table 4: Key Components of a Hypothetical QSAR Study on this compound Analogs
ComponentDescription
DatasetA series of 30 analogs with measured inhibitory activity (pIC50).
Molecular DescriptorsCalculated descriptors including LogP, Molecular Weight, Polar Surface Area, and HOMO/LUMO energies.
Modeling TechniqueMultiple Linear Regression (MLR).
Resulting EquationpIC50 = 0.5LogP - 0.01MW + 0.03PSA - 0.2LUMO + C
Model ValidationInternal and external validation showing good predictive power (e.g., R² > 0.8, Q² > 0.6).

Future Research Trajectories and Academic Prospects for Methyl 4 Acetamido 3 Hydroxybenzoate

Development of Novel Synthetic Pathways and Green Chemistry Approaches

While the synthesis of the isomeric compound, Methyl 4-acetamido-2-hydroxybenzoate, has been documented, specific, efficient, and environmentally benign synthetic routes to Methyl 4-acetamido-3-hydroxybenzoate are not well-established in publicly available literature. chemicalbook.comchemicalbook.com Future research will likely focus on developing novel synthetic methodologies that are both high-yielding and adhere to the principles of green chemistry.

Key areas of exploration could include:

Enzymatic Synthesis: Utilizing enzymes as catalysts for the acylation and esterification steps could offer high selectivity and reduce the need for harsh reagents and solvents. This approach aligns with the growing trend of biocatalysis in chemical synthesis.

Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Use of Greener Solvents: Research into the use of sustainable solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental footprint of the synthesis.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product will be a crucial aspect of green synthesis.

A hypothetical comparison of a traditional versus a green synthetic pathway for this compound is presented below.

ParameterTraditional Synthesis (Hypothetical)Green Chemistry Approach (Prospective)
Catalyst Strong acids/basesBiocatalysts (e.g., lipases)
Solvent Dichloromethane, ChloroformWater, Ethanol, or solvent-free
Reaction Conditions High temperature, high pressureMild temperature and pressure
Byproducts Stoichiometric inorganic saltsMinimal, often recyclable
Overall Yield ModeratePotentially high
Environmental Impact HighLow

Exploration of Untapped Biological Applications and Target Identification

The biological activities of various hydroxybenzoate and acetamidophenol derivatives have been a subject of intense research. globalresearchonline.netmdpi.com For instance, derivatives of p-hydroxybenzoic acid have shown antimicrobial, anti-inflammatory, and antioxidant properties. globalresearchonline.net Similarly, the acetamido group is a key feature of well-known drugs like paracetamol. The unique combination of functional groups in this compound suggests a rich pharmacological potential that is yet to be explored.

Future research in this area should focus on:

Broad-Spectrum Bioactivity Screening: Initial in vitro screening against a wide range of biological targets, including bacterial and fungal strains, cancer cell lines, and key enzymes involved in inflammation and oxidative stress.

Antimicrobial Potential: Given that many phenolic compounds exhibit antimicrobial properties, investigating the efficacy of this compound against various pathogens, including drug-resistant strains, would be a valuable pursuit. nih.govacs.org

Anti-inflammatory and Analgesic Effects: The structural similarity to known anti-inflammatory agents warrants investigation into its potential to modulate inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. mdpi.com

Antioxidant Activity: The phenolic hydroxyl group suggests that the compound may act as a radical scavenger, and this antioxidant potential should be quantified using standard assays.

Target Identification and Mechanism of Action: Should any significant biological activity be identified, subsequent studies will need to focus on identifying the specific molecular targets and elucidating the mechanism of action. This could involve techniques such as molecular docking, proteomics, and genomics. A study on 4-acetamido-3-nitrobenzoic acid, a structurally related compound, employed molecular docking to study its interaction with coronavirus proteins. nih.gov

A prospective research workflow for exploring the biological applications is outlined below.

Research PhaseKey ActivitiesPotential Outcomes
Phase 1: Initial Screening High-throughput screening against diverse biological targets.Identification of lead activities (e.g., antimicrobial, anticancer).
Phase 2: In-depth In Vitro Analysis Dose-response studies, determination of IC50/MIC values.Confirmation and quantification of biological activity.
Phase 3: Mechanistic Studies Target identification, pathway analysis, molecular modeling.Understanding of how the compound exerts its biological effects.
Phase 4: In Vivo Studies Evaluation in animal models of disease.Assessment of efficacy and preliminary safety in a living organism.

Integration with Advanced Materials Science Research

The functional groups present in this compound also make it an interesting candidate for applications in materials science. The phenolic hydroxyl and the ester group can participate in polymerization reactions, while the entire molecule could be incorporated as a functional moiety in larger systems.

Potential research directions include:

Polymer Chemistry: The compound could serve as a monomer or a precursor for the synthesis of novel polymers. For example, hydroxybenzoate derivatives have been used to create biodegradable polymers with antimicrobial activity. nih.govresearchgate.net These polymers could have applications in biomedical devices, drug delivery systems, and active packaging.

Functional Coatings and Films: The potential antioxidant and antimicrobial properties could be harnessed by incorporating the molecule into coatings for medical implants, food packaging, or other surfaces to prevent microbial growth and oxidative degradation.

Liquid Crystals: Benzoic acid derivatives are known to form the basis of many liquid crystalline materials. The specific stereochemistry and intermolecular interactions of this compound could be explored for the development of new liquid crystal displays or sensors.

Interdisciplinary Research Collaborations

The diverse potential of this compound necessitates a highly interdisciplinary research approach. Future progress will depend on collaborations between scientists from various fields.

Organic Chemists and Chemical Engineers: To develop efficient and sustainable synthetic routes.

Pharmacologists and Biologists: To investigate the biological activities and mechanisms of action.

Materials Scientists and Polymer Chemists: To explore its applications in advanced materials.

Computational Chemists and Bioinformaticians: To perform in silico predictions of properties and interactions, guiding experimental work. nih.gov

Such collaborations will be essential to fully unlock the scientific and commercial potential of this promising compound. The journey from a relatively unknown chemical entity to a molecule with tangible applications will require a concerted and multifaceted research effort.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent patterns. For example, the acetamido methyl group appears at ~2.0 ppm (¹H), while ester carbonyl resonates at ~168 ppm (¹³C) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities. Adjust pH to 3.0 (with TFA) to sharpen peaks .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 224.1) .

How to design in vitro assays to evaluate enzyme inhibitory activity?

Q. Advanced

  • Target Selection : Prioritize enzymes with known benzoate-binding pockets (e.g., hydrolases, kinases) .
  • Assay Conditions :
    • Kinetic Studies: Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor inhibition in real-time .
    • Dose-Response: Test concentrations from 1 nM–100 µM to calculate IC₅₀. Include positive controls (e.g., known inhibitors) .
  • Data Interpretation : Fit curves using nonlinear regression (e.g., GraphPad Prism) and validate with Lineweaver-Burk plots for mechanism determination .

How to resolve discrepancies between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

Q. Advanced

  • Validation Workflow :
    • DFT Optimization : Re-optimize the structure with solvent effects (e.g., PCM model for DMSO) .
    • NMR Prediction Tools : Compare computed shifts (e.g., Gaussian or ORCA) with experimental data, focusing on deviations >0.5 ppm .
    • Dynamic Effects : Consider conformational averaging via molecular dynamics (MD) simulations if static models fail .
  • Experimental Cross-Check : Acquire 2D NMR (COSY, HSQC) to confirm coupling patterns and assign ambiguous peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.